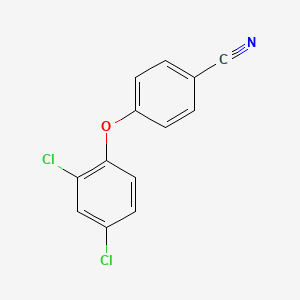

4-(2,4-Dichlorophenoxy)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

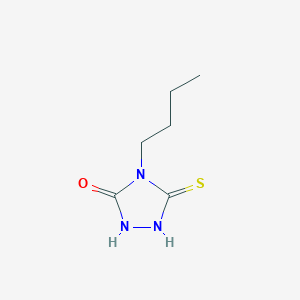

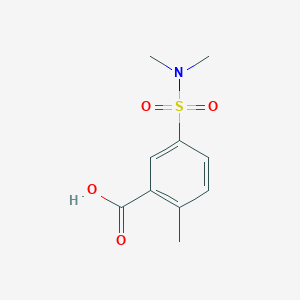

“4-(2,4-Dichlorophenoxy)benzonitrile” is a chemical compound . It is a white to almost white crystalline powder . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .

Synthesis Analysis

The synthesis of benzonitrile derivatives has been studied extensively. Classical methods for benzonitrile synthesis include the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde .Molecular Structure Analysis

The molecular formula of “4-(2,4-Dichlorophenoxy)benzonitrile” is C13H7Cl2NO . Its average mass is 264.107 Da and its monoisotopic mass is 262.990479 Da .科学的研究の応用

Herbicide Degradation

One of the primary uses of 4-(2,4-Dichlorophenoxy)benzonitrile could be in the degradation of certain herbicides. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, has been studied for its degradation via ultrasonic-assisted electro-activation of the persulfate system . This process could potentially be applied to 4-(2,4-Dichlorophenoxy)benzonitrile as well.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been used for the degradation of 2,4-D, a compound similar to 4-(2,4-Dichlorophenoxy)benzonitrile . These processes, which include ozonation, photocatalysis, and electrochemical processes, could potentially be used for the

作用機序

Target of Action

4-(2,4-Dichlorophenoxy)benzonitrile is a selective systemic herbicide . It primarily targets broadleaf weeds . The compound’s primary targets are the growth tips of stems and roots .

Mode of Action

The compound interacts with its targets by inhibiting growth at the tips of stems and roots . This interaction results in uncontrolled growth in these areas, leading to the death of the weed .

Biochemical Pathways

It is known that the compound’s active metabolite, 2,4-d, disrupts normal plant growth by causing uncontrolled cell division and growth . This leads to the formation of abnormal and non-functional plant tissues, ultimately resulting in the death of the plant .

Pharmacokinetics

It is known that the compound is highly water-soluble , suggesting that it can be readily absorbed and distributed within the plant. The compound is metabolized into 2,4-D, which is the active form that exerts the herbicidal effect

Result of Action

The result of the action of 4-(2,4-Dichlorophenoxy)benzonitrile is the death of broadleaf weeds . The compound causes uncontrolled growth at the tips of stems and roots, leading to the formation of abnormal and non-functional plant tissues . This disrupts the normal growth and development of the plant, ultimately leading to its death .

Action Environment

The action, efficacy, and stability of 4-(2,4-Dichlorophenoxy)benzonitrile can be influenced by various environmental factors. For instance, the compound’s high water solubility suggests that it can be easily washed away by rain or irrigation, potentially reducing its efficacy. Additionally, the compound may persist in aquatic systems under certain conditions , potentially impacting non-target organisms

Safety and Hazards

特性

IUPAC Name |

4-(2,4-dichlorophenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIAUSRLITERQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363428 |

Source

|

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichlorophenoxy)benzonitrile | |

CAS RN |

24789-52-4 |

Source

|

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Fluorophenyl)amino]nicotinic acid](/img/structure/B1299657.png)

![N-[(3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B1299658.png)

![N-methyl-N-[4-(methylthio)benzyl]amine](/img/structure/B1299667.png)

![2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1299678.png)

![2-[(2-Oxopropyl)thio]benzoic acid](/img/structure/B1299682.png)